6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC17381821
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2S |
|---|---|
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-3-methyl-2-methylsulfanylpyrimidin-4-one |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3 |
| Standard InChI Key | AQZQBZRXCBSNFV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C=C(N=C1SC)C2=CC=C(C=C2)OC |
Introduction
Synthesis and Optimization Strategies
Regioselective Synthesis
A highly regioselective method for synthesizing 3,6-disubstituted pyrimidin-4(3H)-ones involves cyclocondensation of β-ketoamides with thioureas. For 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one, the reaction typically proceeds via:
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Formation of the Pyrimidinone Core: Reacting 4-methoxyphenylacetamide with methyl isothiocyanate in acetic acid at 80°C yields the intermediate 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
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Methylation: Sequential treatment with methyl iodide in ethanol introduces the methylsulfanyl and N-methyl groups, achieving >80% yield .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature (°C) | 65 | 88 |
| Reaction Time (h) | 4 | 82 |
| Catalyst | None | 90 |
Ultrasonic irradiation (40 kHz) reduces reaction time to <30 minutes by enhancing mass transfer, as demonstrated in fused pyrimidine syntheses .
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions or biodegradable solvents like ethylene glycol. For example, a one-pot three-component reaction under ultrasound achieves 92% yield in 15 minutes, minimizing waste .
Physicochemical Properties
Table 2: Experimental and Calculated Physicochemical Data
The compound’s low water solubility aligns with its LogP value, suggesting lipid membrane permeability. Thermal stability up to 200°C (DSC) supports formulation viability .
Therapeutic Applications and Challenges
Drug Development Prospects
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Antimicrobial Agents: Synergistic effects with β-lactams observed in analogs suggest combinational therapy potential .
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Kinase Inhibitors: The 4-methoxyphenyl moiety may target EGFR or VEGFR kinases, as seen in quinazoline derivatives .
ADMET Considerations
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Bioavailability: Moderate LogP values favor absorption but require prodrug strategies for aqueous solubility.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methylsulfanyl group generates sulfoxide metabolites, necessitating toxicity studies.
Future Directions
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Mechanistic Studies: Elucidate interactions with DHFR and kinases via X-ray crystallography.
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Structural Modifications: Introduce fluorinated substituents to enhance metabolic stability.
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In Vivo Models: Evaluate efficacy in murine infection models to validate preclinical potential.
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